molecular formula C22H25N3O4 B11117689 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylbutyl)acetamide

2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylbutyl)acetamide

Cat. No.: B11117689
M. Wt: 395.5 g/mol
InChI Key: KSFQNQSIDQLKOU-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Chemical Formula: CHNO

    IUPAC Name: N-(3-methylbutyl)acetamide with a 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy group attached.

2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylbutyl)acetamide: It has been investigated for its potential therapeutic activity against triple-negative breast cancer (TNBC) . TNBC is an aggressive subtype of breast cancer that lacks expression of HER2, progesterone receptors, and estrogen receptors.

Preparation Methods

Synthesis Routes:: The synthetic preparation of this compound involves several steps. One common approach is to start with the synthesis of the 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy moiety, followed by its coupling with N-(3-methylbutyl)acetamide. Detailed reaction conditions and intermediates would be needed for a comprehensive understanding.

Industrial Production:: While industrial-scale production methods are not widely documented, research efforts focus on optimizing synthetic routes for large-scale production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions due to the presence of electron-rich aromatic rings.

    Substitution: The phenyl and oxadiazole groups are susceptible to substitution reactions.

    Reduction: Reduction of the oxadiazole ring is also possible.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) under appropriate conditions.

    Substitution: Alkyl halides or aryl halides.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Major Products:: The major products depend on the specific reaction conditions and the substituents involved. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

Chemistry::

Biology and Medicine::

    Cancer Therapy: Targeting EGFR and VEGFR-2 pathways in TNBC.

    Pharmacology: Assessing its pharmacokinetics and toxicity profiles.

Industry::

    Pharmaceuticals: Potential drug candidate.

    Biotechnology: Research and development of targeted therapies.

Mechanism of Action

The compound likely inhibits EGFR and VEGFR-2 kinases, disrupting cell signaling pathways crucial for cancer cell survival and angiogenesis. Further studies are needed to elucidate the precise mechanism.

Comparison with Similar Compounds

. The uniqueness lies in its specific combination of functional groups.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C22H25N3O4/c1-15(2)12-13-23-20(26)14-28-19-10-6-17(7-11-19)22-24-21(25-29-22)16-4-8-18(27-3)9-5-16/h4-11,15H,12-14H2,1-3H3,(H,23,26)

InChI Key

KSFQNQSIDQLKOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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